1-Chloro-3-methylbutane

Radical Halogenation Isomer Distribution Reaction Yield

This primary alkyl halide's specific branched structure ensures controlled SN2 reactivity and predictable carbocation rearrangement, unlike generic isomers. Procure for applications demanding precise kinetics in Friedel-Crafts alkylation and GC reference standards. Ensure synthetic fidelity with high-purity, unsubstituted 1-chloro-3-methylbutane.

Molecular Formula C5H11Cl
Molecular Weight 106.59 g/mol
CAS No. 107-84-6
Cat. No. B093926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylbutane
CAS107-84-6
Molecular FormulaC5H11Cl
Molecular Weight106.59 g/mol
Structural Identifiers
SMILESCC(C)CCCl
InChIInChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
InChIKeyCZHLPWNZCJEPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-methylbutane (CAS 107-84-6) Procurement Guide: Properties, Specifications, and Strategic Sourcing


1-Chloro-3-methylbutane (CAS 107-84-6), also known as isoamyl chloride or isopentyl chloride, is a primary alkyl halide with the molecular formula C5H11Cl and a molecular weight of 106.59 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature , exhibiting a boiling point of 98.9–100 °C and a melting point of -104.4 °C [1]. Its density ranges from 0.8692 g/cm³ at 15 °C to 0.88 g/cm³ at 20 °C, and it is slightly soluble in water but miscible with common organic solvents like ethanol and ether [1][2]. Commercially, it is available with a typical purity of ≥98.0% (GC) . Its primary industrial and research utility lies in its role as an alkylating agent and a key intermediate in organic synthesis [3].

Why 1-Chloro-3-methylbutane (Isoamyl Chloride) Cannot Be Interchanged with Other Alkyl Chlorides in Synthesis


Despite sharing the same molecular formula (C5H11Cl) with several other isomers and belonging to the broader class of alkyl chlorides, 1-chloro-3-methylbutane cannot be substituted generically. Its specific molecular architecture—a primary chloro group on a branched alkyl chain—dictates a unique combination of steric and electronic properties. These properties translate into distinct, quantifiable reactivity profiles in critical chemical transformations . For instance, its performance in radical halogenation, where it is produced as a minor component in a specific isomeric ratio [1], its inherent low reactivity in SN2 nucleophilic substitutions [2], and its propensity for carbocation rearrangement in Friedel-Crafts alkylations [3] are all a direct consequence of its structure. These factors collectively prevent the direct replacement of 1-chloro-3-methylbutane with a different isomer or a more reactive alkyl halide without fundamentally altering the reaction outcome, yield, and impurity profile. The quantitative evidence below underscores the critical need for precise compound selection in both research and industrial applications.

1-Chloro-3-methylbutane: Quantifiable Differentiation Evidence vs. Key Comparators


Radical Chlorination Yield: Distinct Isomer Distribution vs. 1-Chloro-2-methylbutane and 2-Chloro-3-methylbutane

In the free-radical chlorination of 2-methylbutane, 1-chloro-3-methylbutane is produced with a distinct yield relative to its isomers. The product distribution shows that 1-chloro-3-methylbutane is formed in 14-18% yield, significantly less than 1-chloro-2-methylbutane (29-38%) and 2-chloro-3-methylbutane (28-33%), and less than or comparable to 2-chloro-2-methylbutane (18-24%) [1][2][3]. This quantifies its specific and limited formation in a complex isomeric mixture, which has direct implications for synthetic strategies aimed at producing or avoiding this compound.

Radical Halogenation Isomer Distribution Reaction Yield

Nucleophilic Substitution Reactivity: SN2 Rate Comparison vs. 1-Iodo-2-methylbutane

As a primary alkyl chloride with β-branching, 1-chloro-3-methylbutane exhibits relatively low reactivity in SN2 reactions, a characteristic that is both a limitation and an advantage depending on the application. This is supported by its use in the Finkelstein reaction, a classic SN2 process that converts alkyl chlorides to alkyl iodides [1]. Its slow reaction with sodium methoxide can be accelerated by the addition of NaI, which generates the more reactive alkyl iodide in situ [2]. This is a stark contrast to a primary alkyl iodide like 1-iodo-2-methylbutane, which would react far more rapidly due to the superior leaving group ability of iodide. For instance, in a related system, the rate of reaction for 1-iodo-2-methylbutane is significantly higher, and its rate is directly proportional to changes in nucleophile concentration, a hallmark of SN2 kinetics [3].

Nucleophilic Substitution SN2 Kinetics Reaction Rate

Friedel-Crafts Alkylation Outcome: Carbocation Rearrangement vs. 1-Chlorobutane

In Friedel-Crafts alkylation, 1-chloro-3-methylbutane is a classic example of a primary alkyl halide that undergoes carbocation rearrangement. Under standard reaction conditions (AlCl3 catalyst), it does not yield the expected product from direct electrophilic attack by a primary carbocation. Instead, a hydride shift occurs, generating a more stable secondary or tertiary carbocation before reaction with the aromatic ring [1]. This is in contrast to a simple straight-chain primary alkyl chloride like 1-chlorobutane, which, while also susceptible to rearrangement, proceeds through a different and potentially more predictable rearrangement pathway (often leading to secondary alkylated products) [2]. This specific rearrangement pathway for 1-chloro-3-methylbutane leads to a distinct, and often unwanted, mixture of isomeric alkylated products.

Friedel-Crafts Alkylation Carbocation Rearrangement Electrophilic Aromatic Substitution

Physical Properties: Key Differences in Density and Boiling Point vs. 1-Chloro-2-methylpropane

The physical properties of 1-chloro-3-methylbutane provide a basis for its identification and purity assessment, especially when compared to its closest isomers. Its boiling point is reported between 98.9 °C and 100 °C, and its density is 0.8692-0.88 g/cm³ [1]. In comparison, 1-chloro-2-methylpropane has a boiling point of 68-69 °C and a density of approximately 0.883 g/cm³ . The nearly 30 °C difference in boiling points allows for clear analytical distinction via gas chromatography or fractional distillation. The subtle difference in density is also measurable, providing another orthogonal parameter for quality control.

Physical Properties Density Boiling Point Isomer Comparison

Primary Application Scenarios for 1-Chloro-3-methylbutane Based on Verifiable Evidence


Synthesis of Isoamyl Derivatives via Controlled SN2 Reactions

1-Chloro-3-methylbutane serves as an effective alkylating agent for the synthesis of isoamyl esters, ethers, and other derivatives, particularly when controlled, mild reaction conditions are required. Its relatively slow SN2 reactivity, as documented [1][2], makes it suitable for reacting with strong nucleophiles in a predictable manner, minimizing elimination side-products that might be more prevalent with a more reactive secondary or tertiary halide. The classic Finkelstein reaction is a prime example, where it is converted to the more reactive iodide in situ for subsequent synthetic steps [1].

Use as an Analytical Standard and Model Compound in Chromatography

The distinct physical properties of 1-chloro-3-methylbutane, particularly its boiling point (98.9-100 °C) and density (0.88 g/cm³), make it an excellent reference standard for gas chromatography (GC) method development and validation [3]. Its well-documented Kovats retention index (e.g., 706 on an OV-1 column) further solidifies its role as a reliable marker in analytical chemistry for identifying and quantifying volatile organic compounds in complex mixtures [4].

A Chemical Probe for Studying Carbocation Rearrangement Mechanisms

In academic and industrial research laboratories, 1-chloro-3-methylbutane is a well-established model substrate for investigating Friedel-Crafts alkylation mechanisms and carbocation rearrangements. Its predictable rearrangement upon reaction with Lewis acids like AlCl3 [5] makes it an invaluable teaching and research tool for demonstrating hydride and alkyl shifts, and for probing the effects of different catalysts and reaction conditions on product selectivity.

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